2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Overview
Description
“2,3-Dimethylimidazo[1,2-a]pyridin-8-amine” is a chemical compound. It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Antimicrobial Activity
- Antituberculosis Activity : Research has demonstrated that derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, a compound related to 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine, have been synthesized and tested for their antituberculosis activity. These compounds showed moderate to good activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations as low as 12.5 μg/mL (Jadhav et al., 2016). Another study reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting the potential of this scaffold in developing new antituberculosis agents (Moraski et al., 2011).
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds : A study described the copper-catalyzed tandem oxidative C–H amination/cyclizations as a method for synthesizing imidazo[1,2-a]pyridines, demonstrating the versatility of this approach in accessing various heterocyclic structures (Pericherla et al., 2013). This method was validated by synthesizing Zolimidine, a drug used for peptic ulcers, showcasing the pharmaceutical relevance of these compounds.
Antimicrobial Screening : Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity against a range of bacteria and fungi. Some derivatives, especially those bearing halogen groups, demonstrated potency comparable or superior to commercial antimicrobials (Desai et al., 2012).
Future Directions
properties
IUPAC Name |
2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUABNJRTRJMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619217 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
CAS RN |
119858-51-4 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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